molecular formula C9H11ClN2O2 B14801544 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

Cat. No.: B14801544
M. Wt: 214.65 g/mol
InChI Key: AXDNJPQAIYMPCY-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocycle featuring a pyrazole fused with an oxazine ring. The carbonyl chloride (–COCl) group at position 2 is highly reactive, enabling facile nucleophilic substitution reactions (e.g., with amines or alcohols to form amides or esters).

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O2/c1-9(2)4-12-7(14-5-9)3-6(11-12)8(10)13/h3H,4-5H2,1-2H3

InChI Key

AXDNJPQAIYMPCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=CC(=N2)C(=O)Cl)OC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound : 6,6-Dimethyl-...-2-carbonyl chloride Carbonyl chloride (–COCl) C₁₀H₁₂ClN₂O₂ ~214.67* Reactive intermediate for amide/ester synthesis; potential medicinal chemistry applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride Sulfonyl chloride (–SO₂Cl) C₆H₇ClN₂O₃S 222.64 Forms sulfonamides; used in medicinal chemistry (e.g., enzyme inhibitors)
6,6-Dimethyl-...-2-carboxylic acid (precursor) Carboxylic acid (–COOH) C₉H₁₂N₂O₃ 196.2 Lab-scale scaffold; limited reactivity compared to acyl chloride
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate Ester (–COOEt) C₁₀H₁₄N₂O₃ 210.23 Intermediate for hydrolysis to carboxylic acid or transesterification

*Estimated based on precursor (C₉H₁₂N₂O₃, MW 196.2) with –COOH replaced by –COCl (+18.45 g/mol).

Substituent Effects

  • Dimethyl Substitution: The 6,6-dimethyl groups in the target compound increase steric bulk compared to non-methylated analogs (e.g., 6,7-dihydro-5H-pyrazolo[...]-2-carboxylic acid, C₇H₈N₂O₃ ). This may enhance lipid solubility and reduce metabolic degradation.
  • Halogenated Derivatives : Bromo-substituted analogs (e.g., 3-Bromo-6,6-dimethyl-..., CAS 1783732-14-8 ) replace the carbonyl chloride with bromine, enabling cross-coupling reactions in synthesis.

Physicochemical Properties

  • Lipophilicity : The dimethyl groups likely increase logP compared to unsubstituted analogs, as seen in related compounds where methylation improved membrane permeability .
  • Solubility: The carbonyl chloride’s polarity may reduce solubility in non-polar solvents compared to ester or carboxylic acid derivatives.

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